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molecular formula C15H17BrN2O2 B8273863 [1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid methyl ester

[1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid methyl ester

Cat. No. B8273863
M. Wt: 337.21 g/mol
InChI Key: BKOWIABPZPNHAG-UHFFFAOYSA-N
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Patent
US08791272B2

Procedure details

To a solution of (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid methyl ester (30.7 g) (preparation according to WO2007/141267) in CH3CN (500 ml) was added K2CO3 (43.5 g) and 4-bromobenzylbromide (38.6 g) and the reaction heated to reflux. After 15 h, the reaction was cooled and filtered, the filtrate was then concentrated. The residue was recrystallized from cyclohexane to afford 37.3 g of the title compound.
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[C:6]([CH3:11])=[N:7][NH:8][C:9]=1[CH3:10].C([O-])([O-])=O.[K+].[K+].[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Br)=[CH:22][CH:21]=1>CC#N>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[C:9]([CH3:10])=[N:8][N:7]([CH2:24][C:23]2[CH:26]=[CH:27][C:20]([Br:19])=[CH:21][CH:22]=2)[C:6]=1[CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
COC(CC=1C(=NNC1C)C)=O
Name
Quantity
43.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
38.6 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(CC=1C(=NN(C1C)CC1=CC=C(C=C1)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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